molecular formula C12H21NO4S B11794988 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

Cat. No.: B11794988
M. Wt: 275.37 g/mol
InChI Key: PYGDVCFLHAQPLF-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylthioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Methylthioacetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the Boc protecting group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TFA, hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Deprotected amine

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for the development of biologically active compounds.

    Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Could be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Lacks the methylthio group.

    2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(ethylthio)acetic acid: Contains an ethylthio group instead of a methylthio group.

    2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylsulfonyl)acetic acid: Contains a methylsulfonyl group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds. These differences can be exploited in the design of new molecules with desired biological or chemical properties.

Properties

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

PYGDVCFLHAQPLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC

Origin of Product

United States

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